![molecular formula C12H15N3S B2459281 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-42-6](/img/structure/B2459281.png)

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

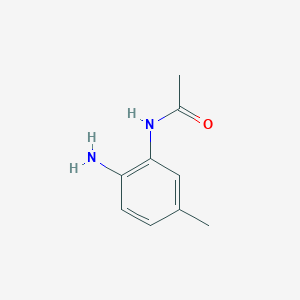

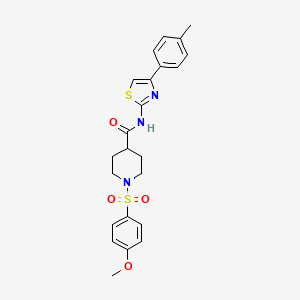

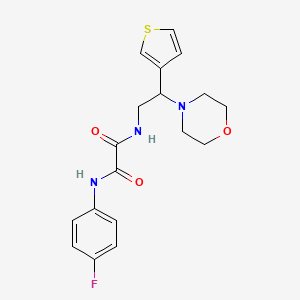

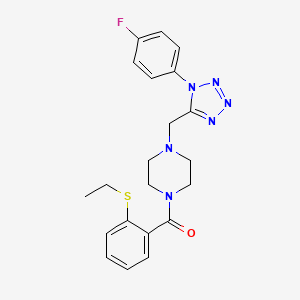

“4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

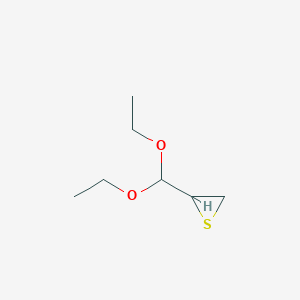

Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis

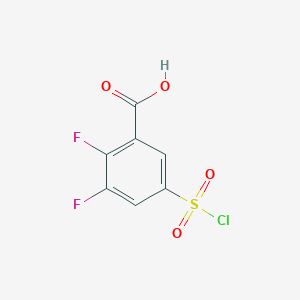

The molecular structure of “4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as synthons for the preparation of thienopyrimidine-7-carbonitriles . They can also be used to synthesize thienopyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Studies : Recent research has evaluated its efficacy against various cancer cell lines, including primary chronic lymphocytic leukemia (CLL) cells .

Anti-Inflammatory Effects

Pyrimidines, including 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine, exhibit anti-inflammatory properties:

Synthesis Methods

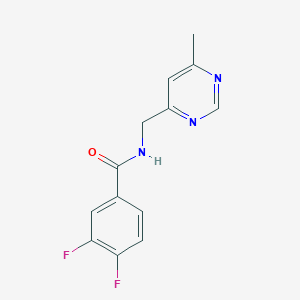

Several synthetic routes exist for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine:

- Cu-Catalyzed Annulation : An effective method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of amidines with saturated ketones .

- Thiazolopyrimidine Derivatives : Exploration of novel derivatives, such as thiazolopyrimidines, contributes to its synthesis .

Medicinal Chemistry Prospects

Researchers are actively investigating this compound for medicinal applications:

Wirkmechanismus

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . These compounds are structural analogs of purines and have been found to inhibit protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .

Mode of Action

Thienopyrimidine derivatives have been found to inhibit pks . PKs are enzymes that add phosphate groups to other proteins in a process called phosphorylation. This process can activate or deactivate many protein targets, thereby altering cellular function. By inhibiting PKs, thienopyrimidine derivatives can potentially disrupt these processes, leading to altered cell function.

Biochemical Pathways

Thienopyrimidine derivatives have been found to inhibit various biochemical pathways. For instance, they can inhibit the action of PKs , which are involved in many cellular processes, including cell division, cell growth, and signal transduction. By inhibiting these enzymes, thienopyrimidine derivatives can disrupt these pathways and potentially halt the progression of diseases such as cancer .

Result of Action

Thienopyrimidine derivatives have been found to exhibit anticancer activity . They have been shown to inhibit the growth of cancer cells in vitro . The exact molecular and cellular effects of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine remain to be elucidated.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBKCNHNASJMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)